molecular formula C22H23NO4 B1299632 (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 312965-07-4

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B1299632
M. Wt: 365.4 g/mol
InChI Key: NZMNDTGOODAUNI-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral amino acid derivative that is likely to be of interest in the field of drug discovery and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives has been reported in the literature. For example, an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed using Candida antarctica lipase-catalyzed desymmetrization . This method demonstrates the potential for enzymatic approaches in the synthesis of chiral cyclohexanecarboxylic acids, which could be applicable to the synthesis of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the presence of a cyclohexane ring, which can adopt various conformations. The introduction of substituents, such as fluorine atoms, has been shown to impact the conformation of the cyclohexane ring . This suggests that the bulky fluorenylmethoxy carbonyl group in the compound of interest would also influence its conformation and potentially its reactivity.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, the literature on cyclohexanecarboxylic acid derivatives suggests that these compounds can participate in a variety of chemical reactions. These may include coupling reactions to form peptides or transformations to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms has been shown to affect lipophilicity, acidity, and fluorescent properties . By analogy, the fluorenylmethoxy carbonyl group in the compound of interest is likely to confer unique physical and chemical properties that could be beneficial in drug discovery and organic synthesis applications.

Scientific Research Applications

Solid-Phase Syntheses of β-Peptides

The compound is involved in the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. It's a key component in the preparation process, offering high diastereoselectivities and yields, suitable for large-scale production of Fmoc-β2hXaa-OH, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Formation of Self-Assembled Structures

This compound plays a role in the self-assembly of Fmoc modified aliphatic uncharged single amino acids. The self-assembling properties of these compounds form various morphologies such as flower-like and tube-like structures under different conditions like temperature and concentration. These findings are significant for designing novel self-assembled architectures with controllable functions (Gour et al., 2021).

Synthesis of Oligomers and Cyclodepsipeptides

The compound is utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and in the synthesis of complex head-to-side-chain cyclodepsipeptides. These are promising for pharmaceutical applications due to their structural diversity and broad range of biological activities (Gregar & Gervay-Hague, 2004); (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Drug Delivery Systems and Chemical Synthesis

This chemical entity is also involved in the creation of drug delivery systems and novel chemical synthesis methods, showcasing its versatility in different scientific research applications. For instance, it's used as surfactants for carbon nanotubes and in the creation of enzyme-activated surfactants that create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361181
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS RN

312965-07-4
Record name (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312965-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.